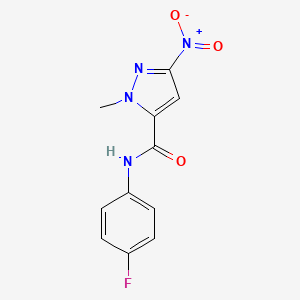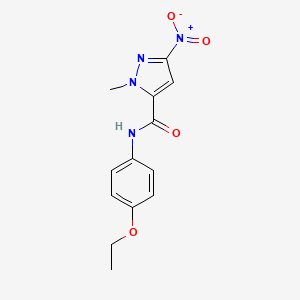
N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, also known as FNPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FNPC belongs to the class of pyrazole derivatives, which have been studied extensively for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to be mediated through its interaction with various molecular targets in the body. N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases and topoisomerases. In neurodegenerative disorders, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines. In inflammation, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis, which are believed to be mediated through its interaction with cyclin-dependent kinases and topoisomerases. In neurodegenerative disorders, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the pathogenesis of these disorders. In inflammation, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide is also relatively easy to synthesize in large quantities, making it suitable for high-throughput screening assays. However, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has some limitations for lab experiments, including its potential toxicity and limited bioavailability. These limitations need to be addressed in future studies to fully understand the potential therapeutic applications of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide. Firstly, more studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide and its interaction with molecular targets in the body. Secondly, the potential toxic effects of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide need to be investigated to ensure its safety for human use. Thirdly, the bioavailability of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide needs to be improved to enhance its therapeutic efficacy. Fourthly, the potential applications of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide in other fields of medicine, such as infectious diseases and cardiovascular disorders, need to be explored. Finally, the development of novel derivatives of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a promising chemical compound with potential therapeutic applications in various fields of medicine. The synthesis method of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been optimized to produce high yields of pure N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, making it suitable for large-scale production. N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in the body, and its mechanism of action is believed to be mediated through its interaction with various molecular targets. However, more studies are needed to fully understand the potential therapeutic applications of N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, and its limitations need to be addressed to ensure its safety and efficacy for human use.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative disorders, and inflammation. In cancer treatment, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been studied for its neuroprotective effects, which are believed to be mediated through its antioxidant and anti-inflammatory properties. In inflammation, N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c1-15-9(6-10(14-15)16(18)19)11(17)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQIECDHJPPLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329339.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
![methyl 4-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4329357.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4329380.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329390.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4329394.png)
![2-[(5-pyridin-4-yl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B4329401.png)
![methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329409.png)
![methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329413.png)

![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![ethyl 7-methyl-5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329442.png)
![1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)